molecular formula C8H13NO3 B2558083 5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid CAS No. 2344681-46-3

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2558083
CAS No.: 2344681-46-3
M. Wt: 171.196
InChI Key: JAWKYDVJXGWZJG-UHFFFAOYSA-N
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Description

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 g/mol . It is a piperidine derivative, characterized by a six-membered ring containing nitrogen, with two methyl groups at the 5th position, a ketone group at the 6th position, and a carboxylic acid group at the 3rd position. This compound is of interest in various fields of research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine, followed by oxidation to introduce the ketone functionality . The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of robust catalysts and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, including esters and amides .

Scientific Research Applications

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid is unique due to the presence of both the ketone and carboxylic acid groups, as well as the two methyl groups at the 5th position. These structural features confer distinct reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

5,5-dimethyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2)3-5(6(10)11)4-9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWKYDVJXGWZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1=O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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